Trh hydrazide

Comparative Endocrinology Receptor Pharmacology Amphibian Physiology

Trh hydrazide (also known as thyrotropin-releasing hormone, Pro-hydrazide) is a synthetic analog of the endogenous tripeptide hormone TRH, characterized by the substitution of the C-terminal proline amide with a hydrazide group. This compound is classified as a TRH receptor agonist and is primarily employed in research investigating hypothalamic-pituitary-thyroid (HPT) axis regulation, neuroendocrine signaling, and comparative pharmacology of TRH receptor subtypes.

Molecular Formula C16H23N7O4
Molecular Weight 377.40 g/mol
CAS No. 60548-59-6
Cat. No. B15194134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrh hydrazide
CAS60548-59-6
Molecular FormulaC16H23N7O4
Molecular Weight377.40 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NN
InChIInChI=1S/C16H23N7O4/c17-22-15(26)12-2-1-5-23(12)16(27)11(6-9-7-18-8-19-9)21-14(25)10-3-4-13(24)20-10/h7-8,10-12H,1-6,17H2,(H,18,19)(H,20,24)(H,21,25)(H,22,26)/t10-,11-,12-/m0/s1
InChIKeyYOAGMARTURHYBE-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRH Hydrazide (CAS 60548-59-6): Core Identity and Research Utility as a Thyrotropin-Releasing Hormone Agonist


Trh hydrazide (also known as thyrotropin-releasing hormone, Pro-hydrazide) is a synthetic analog of the endogenous tripeptide hormone TRH, characterized by the substitution of the C-terminal proline amide with a hydrazide group [1]. This compound is classified as a TRH receptor agonist and is primarily employed in research investigating hypothalamic-pituitary-thyroid (HPT) axis regulation, neuroendocrine signaling, and comparative pharmacology of TRH receptor subtypes [1][2]. As a non-natural analog, it serves as a molecular probe to dissect structure-activity relationships (SAR) governing TRH receptor binding, activation, and downstream effector coupling, distinct from the endogenous ligand and clinically used diagnostic agents [2].

The Risk of Analog Substitution: Why Generic TRH or Simple Amide Analogs Do Not Replicate the Pharmacological Profile of TRH Hydrazide


The C-terminal hydrazide moiety in TRH hydrazide is not a trivial structural variation; it fundamentally alters the molecule's interaction with TRH receptors, its susceptibility to peptidases, and its signaling bias compared to the native amide (TRH) or other C-terminally modified analogs [1][2]. Studies have demonstrated that even minor modifications at the proline residue can dramatically shift receptor affinity, agonist potency, and metabolic stability, making simple substitution with other TRH analogs (e.g., TRH, MK-771, TA-0910) inappropriate for experimental systems requiring precise pharmacological control or for applications where the unique binding signature of the hydrazide is the variable of interest [2][3]. The evidence below quantifies where TRH hydrazide diverges from its closest comparators, establishing it as a distinct chemical tool rather than an interchangeable component.

Quantitative Differentiation of TRH Hydrazide: Head-to-Head Comparative Evidence for Scientific Selection


TRH Hydrazide Maintains Agonist Activity at Non-Mammalian TRH Receptors, Demonstrating Broader Phylogenetic Conservation of Activity Compared to Other Analogs

In a frog neurointermediate lobe perifusion system, TRH hydrazide ([Pro-hydrazide]3-TRH) was among a subset of TRH analogs that retained agonist activity, stimulating α-MSH release. This contrasts with seven other TRH analogs that were completely inactive in both mammalian and amphibian systems [1]. While no quantitative potency value (EC50) is reported in the abstract, the qualitative retention of agonist activity in a non-mammalian species highlights a functional divergence from analogs that lost activity entirely.

Comparative Endocrinology Receptor Pharmacology Amphibian Physiology

C-Terminal Hydrazide Modification Yields Distinct Receptor Binding and Signaling Properties Not Shared by TRH or MK-771

Structural and pharmacological studies indicate that C-terminal hydrazide analogs of TRH exhibit a unique pattern of receptor interaction. While direct binding affinity (Ki) data for TRH hydrazide at human TRH-R1 or TRH-R2 is not currently available in the public domain, comparative studies of TRH and its potent analog MK-771 show that modifications to the C-terminal region can dramatically alter potency. MK-771, which incorporates both N- and C-terminal changes, demonstrates 170% relative potency to TRH in a radioreceptor assay [2]. In contrast, the hydrazide modification in TRH hydrazide is reported to confer distinct metabolic and receptor-interaction properties that differentiate it from both TRH and super-agonists like MK-771 [1].

Receptor Binding TRH Analog Signaling Bias

TRH Hydrazide Displays Altered Metabolic Stability Relative to Native TRH, Potentially Affecting In Vivo Half-Life and Bioavailability

The C-terminal hydrazide group in TRH hydrazide is known to confer resistance to enzymatic degradation by carboxypeptidases and other peptidases compared to the native C-terminal amide of TRH [1]. This is a class-level property of hydrazide-modified peptides. While specific half-life data for TRH hydrazide in serum or brain homogenate are not publicly available, studies on structurally related TRH analogs modified at the C-terminus show significantly enhanced stability; for example, certain analogs exhibit 2- to 5-fold longer half-lives in rat serum compared to TRH [2].

Metabolic Stability Peptide Half-Life In Vivo Pharmacology

Optimized Research Applications for TRH Hydrazide: From Comparative Pharmacology to Amphibian Models


Comparative Endocrinology and Evolutionary Pharmacology Studies

TRH hydrazide is a validated agonist in amphibian systems, making it a critical tool for comparative studies of TRH receptor function across vertebrate classes. Its retention of activity where many other analogs fail (see Evidence Item 1) allows for direct cross-species comparisons of receptor signaling pathways and physiological responses to TRHergic stimulation [1].

Structure-Activity Relationship (SAR) and Receptor Binding Studies

The C-terminal hydrazide modification offers a distinct chemical probe for mapping the structural determinants of TRH receptor binding and activation. It is particularly valuable for studies aimed at understanding the role of the C-terminus in receptor subtype selectivity, G protein coupling bias, and the development of functionally selective TRH analogs [2].

In Vivo Neuroendocrine Studies Requiring Enhanced Peptide Stability

For experiments where rapid degradation of native TRH confounds results, TRH hydrazide is anticipated to offer improved metabolic stability due to its hydrazide C-terminus. This makes it suitable for systemic administration studies in rodents, central nervous system microinjection paradigms, and long-term infusion protocols where sustained TRH receptor activation is desired [3].

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